N-(5-methylisoxazol-3-yl)-2-(3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate
Description
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O3.C2H2O4/c1-10-5-13(20-24-10)18-14(23)9-22-7-12(8-22)16-19-15(21-25-16)11-3-2-4-17-6-11;3-1(4)2(5)6/h2-6,12H,7-9H2,1H3,(H,18,20,23);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQJNDBWTMJJOKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CN2CC(C2)C3=NC(=NO3)C4=CN=CC=C4.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Findings:
Bioactivity Potential: Pyridinyl and isoxazole groups in the target compound suggest divergent pharmacological targets compared to nitrophenyl/methoxyphenyl analogs. For instance, pyridine-containing compounds often exhibit kinase inhibition, while nitro groups may confer antibacterial activity but increase toxicity .
Synthetic Complexity : The azetidine-oxadiazole linkage in the target compound likely requires multi-step synthesis, contrasting with the three-component cycloaddition routes used for pyrimidine-based analogs .
Limitations in Comparative Data:
- No experimental bioactivity data (e.g., IC₅₀, binding affinities) are available for the target compound, limiting direct pharmacological comparisons.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for N-(5-methylisoxazol-3-yl)-2-(3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate?
- Methodological Answer : The synthesis typically involves:
- Step 1 : Formation of the oxadiazole ring via cyclization of amidoximes with carboxylic acid derivatives (e.g., using POCl₃ or EDCI as coupling agents) .
- Step 2 : Functionalization of the azetidine ring through nucleophilic substitution or coupling reactions (e.g., SN2 reactions with chloroacetamide derivatives) .
- Step 3 : Salt formation with oxalic acid to improve solubility and stability .
- Key reagents: Chloroacetyl chloride, triethylamine, and catalysts like DMAP .
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm the presence of azetidine (δ 3.5–4.5 ppm), pyridinyl (δ 7.5–8.5 ppm), and oxadiazole rings .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., calculated m/z for C₂₀H₂₁N₅O₅: ~435.15) .
- HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .
Q. What biological targets are hypothesized for this compound based on structural analogs?
- Methodological Answer : The pyridinyl and oxadiazole moieties suggest potential interactions with:
- Kinase enzymes : ATP-binding pockets due to heterocyclic aromaticity .
- GPCRs : Pyridine’s hydrogen-bonding capacity may target neurotransmitter receptors .
- Antimicrobial targets : Isoxazole derivatives often disrupt bacterial cell wall synthesis .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield during azetidine coupling?
- Methodological Answer :
- Temperature : Maintain 0–5°C during azetidine ring formation to minimize side reactions .
- Solvent : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity of the azetidine nitrogen .
- Catalysts : Add DMAP (4-dimethylaminopyridine) to accelerate amide bond formation .
- Yield Tracking : Monitor intermediates via TLC (silica gel, ethyl acetate/hexane 3:7) .
Q. How should researchers address contradictions in biological activity data between structural analogs?
- Methodological Answer :
- Comparative Assays : Test analogs (e.g., pyridinyl vs. thiazole substitutions) under identical conditions (e.g., IC₅₀ assays on cancer cell lines) .
- Structural Analysis : Use X-ray crystallography or molecular docking to identify steric/electronic differences in binding pockets .
- Meta-Analysis : Review published IC₅₀ values for oxadiazole-containing compounds to contextualize discrepancies .
Q. What computational approaches predict the compound’s pharmacokinetic properties?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate solubility in aqueous/organic phases using software like GROMACS .
- QSAR Modeling : Correlate logP values (predicted ~2.1) with membrane permeability .
- ADMET Prediction : Use SwissADME to estimate bioavailability (%ABS >60%) and CYP450 interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
